

# Off-Target Binding Profile of Citalopram and its Metabolites: A Technical Guide

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## Compound of Interest

Compound Name: Citalopram

Cat. No.: B1669093

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This technical guide provides an in-depth analysis of the off-target binding profile of the selective serotonin reuptake inhibitor (SSRI) **citalopram** and its primary active metabolites, desmethy**citalopram** (DCT) and didesmethyl**citalopram** (DDCT). Understanding these off-target interactions is critical for a comprehensive assessment of the drug's overall pharmacological effects, including potential side effects and opportunities for drug repurposing.

## Quantitative Off-Target Binding Profile

The following tables summarize the in vitro binding affinities ( $K_i$ ) and inhibitory concentrations ( $IC_{50}$ ) of **citalopram** and its metabolites for a range of off-target receptors, transporters, and ion channels. Data is compiled from various publicly available sources, including the NIMH Psychoactive Drug Screening Program (PDSP)  $K_i$  Database.

Table 1: Off-Target Binding Affinities ( $K_i$ ) of **Citalopram** and Desmethy**citalopram**

Target	Citalopram Ki (nM)	Desmethylocitalopram Ki (nM)	Reference
Monoamine Transporters			
Serotonin Transporter (SERT)	1.1	2.0	<a href="#">[1]</a>
Norepinephrine Transporter (NET)	6090	1000	<a href="#">[1]</a>
Dopamine Transporter (DAT)	>10000	>10000	<a href="#">[1]</a>
Receptors			
Histamine H1	>10000	>10000	<a href="#">[1]</a>
R-Citalopram Histamine H1	180	N/A	<a href="#">[2]</a>
$\alpha$ 1-Adrenergic	>10000	>10000	<a href="#">[1]</a>
R-Citalopram $\alpha$ 1-Adrenergic	560	N/A	<a href="#">[2]</a>
$\alpha$ 2A-Adrenergic	>10000	>10000	<a href="#">[1]</a>
Muscarinic M1	>10000	>10000	<a href="#">[1]</a>
Muscarinic M2	>10000	>10000	<a href="#">[1]</a>
Muscarinic M3	>10000	>10000	<a href="#">[1]</a>
Muscarinic M4	>10000	>10000	<a href="#">[1]</a>
Muscarinic M5	>10000	>10000	<a href="#">[1]</a>
Dopamine D1	>10000	>10000	<a href="#">[1]</a>
Dopamine D2	>10000	>10000	<a href="#">[1]</a>
Dopamine D3	>10000	>10000	<a href="#">[1]</a>
Dopamine D4	>10000	>10000	<a href="#">[1]</a>

Dopamine D5	>10000	>10000	<a href="#">[1]</a>
5-HT1A	>10000	>10000	<a href="#">[1]</a>
5-HT1B	>10000	>10000	<a href="#">[1]</a>
5-HT1D	>10000	>10000	<a href="#">[1]</a> <a href="#">[3]</a>
5-HT1E	>10000	>10000	<a href="#">[1]</a>
5-HT2A	>10000	>10000	<a href="#">[1]</a>
5-HT2C	>10000	>10000	<a href="#">[1]</a>
5-HT3	>10000	>10000	<a href="#">[1]</a>
5-HT6	>10000	>10000	<a href="#">[1]</a>
5-HT7	>10000	830	<a href="#">[1]</a>
Sigma-1	200-1500	N/A	<a href="#">[2]</a>
Sigma-2	200-1500	N/A	<a href="#">[2]</a>
Opioid Receptors			
Delta Opioid	>10000	>10000	<a href="#">[1]</a>
Kappa Opioid	>10000	>10000	<a href="#">[1]</a>
Mu Opioid	>10000	>10000	<a href="#">[1]</a>

N/A: Data not available. Data for R-**citalopram** is included for specific targets where available.

Table 2: **Citalopram** and Metabolites - Effects on Ion Channels and Nicotinic Acetylcholine Receptors (IC50)

Target	Citalopram IC50 (μM)	Desmethyleitalopram IC50 (μM)	Didesmethyleitalopram IC50 (μM)	Reference
Ion Channels				
hERG Potassium Channel	3.97	N/A	N/A	[4]
L-type Calcium Channel	~64.5	N/A	N/A	[5]
Volume-Regulated Anion Channel	27.7	N/A	N/A	
Nicotinic Acetylcholine Receptors				
hα3β4	5.1	N/A	N/A	
hα4β2	19.1	N/A	N/A	
hα7	18.8	N/A	N/A	

N/A: Data not available.

Note on Didesmethyleitalopram: Comprehensive quantitative off-target binding data for didesmethylcitalopram is scarce in publicly accessible literature. Like its parent compounds, it is known to function as a selective serotonin reuptake inhibitor.[6]

## Experimental Protocols

The primary method for determining the binding affinity of a compound for a specific receptor is the in vitro competitive radioligand binding assay.

## General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in determining the inhibition constant ( $K_i$ ) of a test compound.

## 1. Materials and Reagents:

- Test Compounds: **Citalopram**, desmethyl**citalopram**, didesmethyl**citalopram**.
- Radioligand: A specific radioactive ligand with high affinity for the target receptor (e.g., [ $^3\text{H}$ ]-**Citalopram** for SERT).
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Assay Buffer: Buffer solution appropriate for the specific receptor being studied.
- Wash Buffer: Cold buffer to wash away unbound radioligand.
- Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
- 96-well Filter Plates: Plates with filters to separate bound from free radioligand.
- Cell Harvester: A device to rapidly filter the contents of the 96-well plates.
- Scintillation Counter: An instrument to measure the radioactivity.

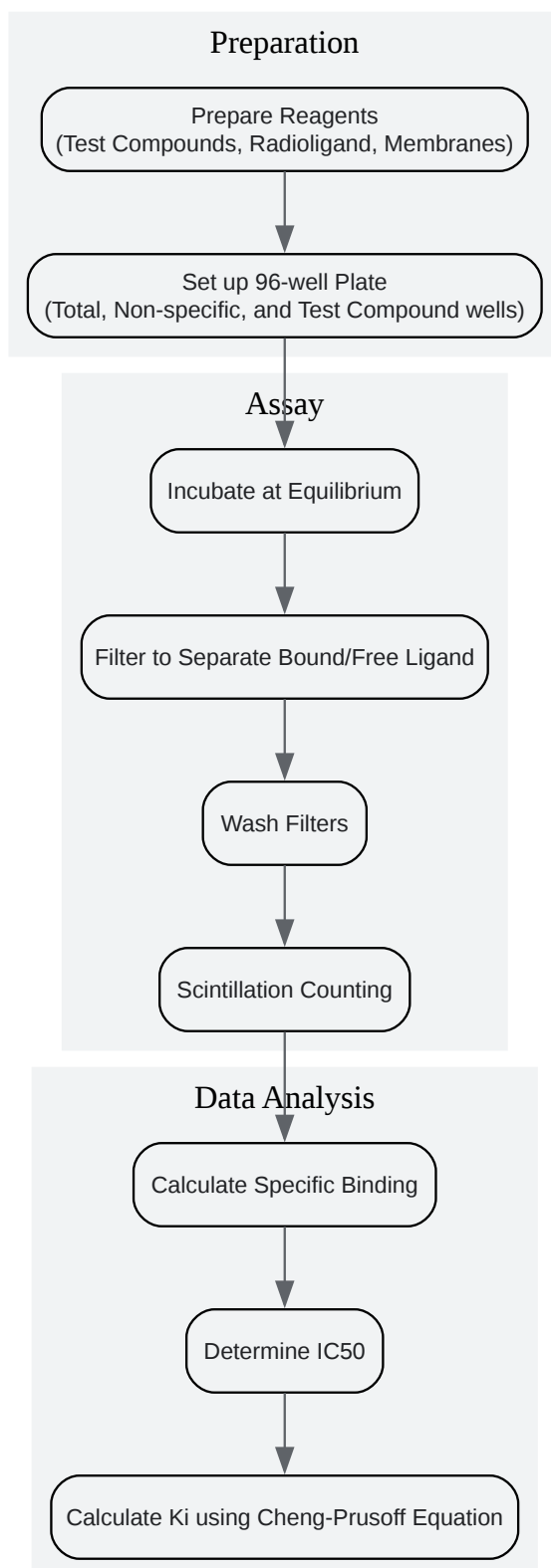
## 2. Assay Procedure:

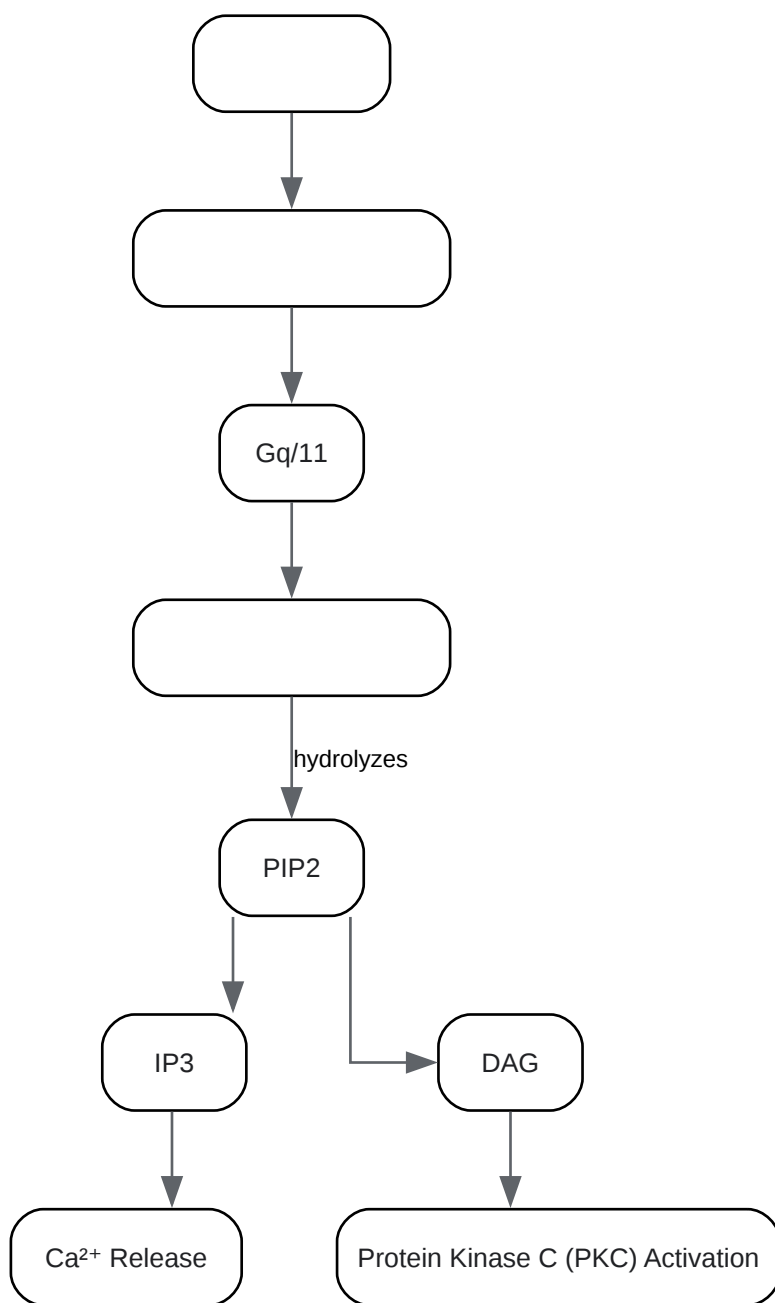
- Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare the radioligand at a concentration typically at or below its dissociation constant ( $K_d$ ). Prepare the receptor membranes at an appropriate protein concentration.
- Incubation: In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand, and varying concentrations of the test compound. For determining total binding, no test compound is added. For determining non-specific binding, a high concentration of a known, non-radioactive ligand for the target receptor is added.
- Equilibration: Incubate the plates at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

- **Filtration:** Rapidly filter the contents of the plates through the filter plates using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand.
- **Washing:** Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
- **Scintillation Counting:** After the filters are dry, add scintillation cocktail and measure the radioactivity in a scintillation counter.

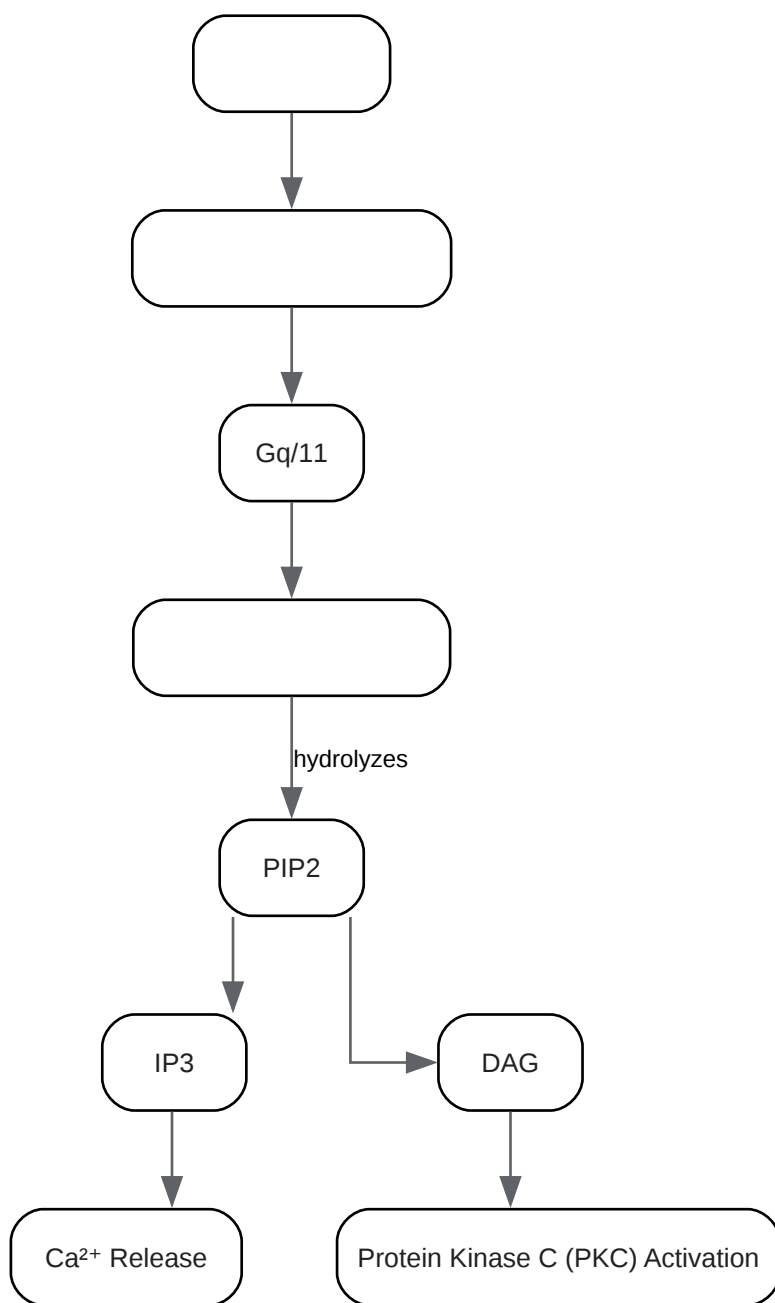
### 3. Data Analysis:

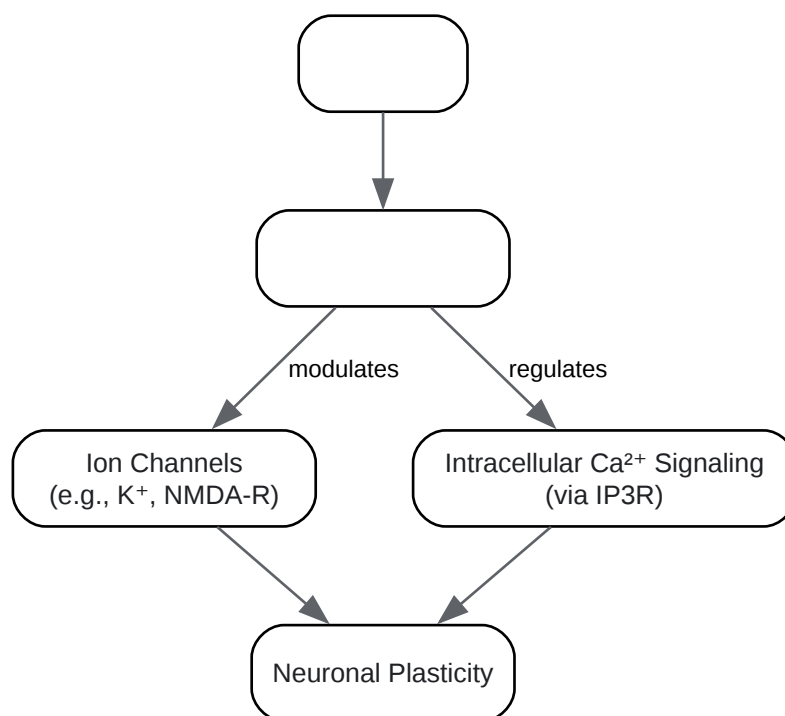
- **Calculate Specific Binding:** Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
- **Determine IC<sub>50</sub>:** Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to fit the data and determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- **Calculate K<sub>i</sub>:** Convert the IC<sub>50</sub> value to the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.











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